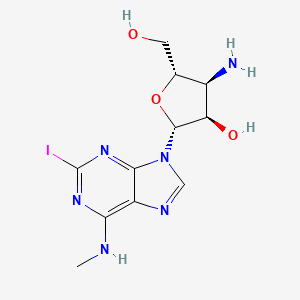

3'-Amino-3'-deoxy-2-iodo-N-methyladenosine

Description

Structure

3D Structure

Properties

CAS No. |

879398-40-0 |

|---|---|

Molecular Formula |

C11H15IN6O3 |

Molecular Weight |

406.18 g/mol |

IUPAC Name |

(2R,3R,4S,5S)-4-amino-5-(hydroxymethyl)-2-[2-iodo-6-(methylamino)purin-9-yl]oxolan-3-ol |

InChI |

InChI=1S/C11H15IN6O3/c1-14-8-6-9(17-11(12)16-8)18(3-15-6)10-7(20)5(13)4(2-19)21-10/h3-5,7,10,19-20H,2,13H2,1H3,(H,14,16,17)/t4-,5-,7-,10-/m1/s1 |

InChI Key |

QSMUJBJYEOFLSP-QYYRPYCUSA-N |

Isomeric SMILES |

CNC1=C2C(=NC(=N1)I)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O |

Canonical SMILES |

CNC1=C2C(=NC(=N1)I)N(C=N2)C3C(C(C(O3)CO)N)O |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of Action in Model Systems

Interaction with Nucleic Acid Metabolism Enzymes

There is no available data on the interaction between 3'-Amino-3'-deoxy-2-iodo-N-methyladenosine and ribonucleotide reductase.

No studies have been found that investigate the interaction of this compound with adenosine (B11128) deaminase.

Information regarding the phosphorylation of this compound by nucleoside kinases is not available in the scientific literature.

There is no published research on the effects of this compound or its triphosphate form on the activity of DNA or RNA polymerases.

Molecular Recognition and Binding Studies

Binding affinity data for this compound at the A1, A2A, A2B, and A3 adenosine receptors are not available.

Interaction with RNA-Binding Proteins (e.g., in m6A studies)

The compound this compound is a synthetic nucleoside analog with several modifications to the standard adenosine molecule. Its interaction with RNA-binding proteins (RBPs) is dictated by these chemical alterations, particularly the N-methylation, which suggests a potential role in studies related to N6-methyladenosine (m6A). The m6A modification is the most prevalent internal modification on eukaryotic mRNA and is interpreted by a set of proteins known as m6A "readers," which modulate RNA stability, translation, and splicing. nih.govnih.gov

While direct studies on this compound are not prominently available, its structure as an N-methyladenosine analog suggests it could serve as a tool to investigate m6A-RBP interactions. M6A reader proteins, which include families like the YTH domain-containing proteins (YTHDF1/2/3, YTHDC1/2) and others such as insulin-like growth factor 2 mRNA-binding proteins (IGF2BPs), specifically recognize the methyl group on the N6 position of adenine (B156593). nih.govnih.govnih.gov This compound, if methylated at the N6 position, could theoretically act as a mimic or a competitive inhibitor at the binding sites of these reader proteins.

Furthermore, the 3'-amino group replaces the 3'-hydroxyl group necessary for the formation of a phosphodiester bond. This modification makes the analog a potent chain terminator of RNA synthesis. caymanchem.com When incorporated into a growing RNA strand by a polymerase, it prevents the addition of the next nucleotide, thereby halting transcription. This property is characteristic of many 3'-modified nucleosides used in biochemical assays and as antiviral agents. nih.govwikipedia.org Therefore, in the context of m6A studies, this compound could potentially be used to trap RNA-RBP complexes or to selectively terminate transcription at specific sites, assuming it is first converted to its triphosphate form and incorporated by RNA polymerase. Some RBPs are also known to be repelled by m6A, such as G3BP1, which preferentially binds to unmodified mRNA. nih.gov An analog like this could be used to study the dynamics of such repellent interactions.

Base Pairing and Stacking Interactions with Nucleic Acids

The unique structural features of this compound significantly alter its base pairing and stacking capabilities compared to natural adenosine. These interactions are fundamental to the stability and structure of nucleic acid duplexes. nih.gov

Base Pairing: The presence of a large iodine atom at the C2 position of the adenine base introduces significant steric hindrance. In a standard B-form DNA or A-form RNA helix, the C2 position resides within the minor groove. The bulky iodo group would likely disrupt the formation of canonical Watson-Crick hydrogen bonds with a partner thymine (B56734) or uracil (B121893) base. This steric clash would distort the helical geometry and destabilize the duplex. The N-methylation (presumably at the N6 position to mimic m6A) also alters the hydrogen-bonding pattern. While a standard adenosine forms two hydrogen bonds with thymine/uracil, N6-methyladenosine can still form a hydrogen bond, but the methyl group prevents the formation of the second bond and can introduce steric constraints.

Stacking Interactions: Base stacking, the non-covalent interaction between the planar aromatic rings of adjacent bases, is a primary stabilizing force in nucleic acid duplexes. nih.gov The introduction of a polarizable iodine atom could potentially influence these π-π stacking interactions. However, the steric bulk would likely dominate, forcing the modified base and its neighbors into an unfavorable conformation that could weaken local stacking energies.

Chain Termination: The most critical modification in this context is the 3'-amino group, which replaces the 3'-hydroxyl (OH) group. The 3'-OH is essential for DNA and RNA polymerases to catalyze the formation of a 5'-3' phosphodiester bond, which extends the nucleic acid chain. Without this hydroxyl group, elongation is impossible, making 3'-amino-3'-deoxyadenosine (B1194517) analogs obligate chain terminators. caymanchem.com

Table 1: Predicted Effects of Modifications on Nucleic Acid Interactions

| Modification | Location | Predicted Effect on Interaction | Consequence |

|---|---|---|---|

| 2-Iodo | Purine (B94841) Ring | Steric hindrance in the minor groove | Disrupts Watson-Crick base pairing; distorts helix |

| N-Methyl | Purine Ring (N6) | Alters hydrogen bond donor/acceptor pattern | Prevents standard Watson-Crick pairing |

| 3'-Amino | Ribose Sugar | Replaces 3'-hydroxyl group | Prevents phosphodiester bond formation |

Cellular Uptake and Intracellular Distribution in in vitro Cell Models (Non-Clinical Focus)

The entry of nucleoside analogs like this compound into cells is a critical step for their biological activity and is primarily mediated by specialized protein transporters, as passive diffusion across the cell membrane is generally limited for such polar molecules. nih.govnih.gov

Carrier-Mediated Transport Mechanisms

The cellular uptake of nucleosides and their analogs is predominantly handled by two major families of solute carrier (SLC) proteins: Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs). frontiersin.orgnih.gov These transporters exhibit broad but distinct substrate specificities.

Equilibrative Nucleoside Transporters (ENTs): This family includes four members (ENT1-4) that facilitate the transport of nucleosides down their concentration gradient. nih.gov ENT1 and ENT2 are the best-characterized members and are responsible for the transport of a wide array of purine and pyrimidine (B1678525) nucleosides. Given that this compound is an adenosine analog, it is highly probable that it is a substrate for ENT1 and ENT2. These transporters are broadly expressed in various cell types.

Concentrative Nucleoside Transporters (CNTs): This family (CNT1-3) actively transports nucleosides into the cell against their concentration gradient, a process coupled to the sodium gradient. nih.govnih.gov The CNTs show more defined substrate preferences. CNT1 primarily transports pyrimidine nucleosides, whereas CNT2 is specific for purine nucleosides. nih.gov CNT3 transports both purine and pyrimidine nucleosides. Therefore, the adenosine-based structure of this compound makes it a likely substrate for CNT2 and CNT3. nih.gov

Table 2: Major Nucleoside Transporter Families in Mammalian Cells

| Transporter Family | Members | Driving Force | Typical Substrates | Probable Interaction |

|---|---|---|---|---|

| ENTs | ENT1, ENT2 | Concentration Gradient | Broad (Purines & Pyrimidines) | High |

| CNTs | CNT1 | Na+ Gradient | Pyrimidines | Low |

| CNT2 | Na+ Gradient | Purines | High |

Passive Diffusion Characteristics

Passive diffusion is the movement of a substance across a membrane without the help of a transport protein. This process is largely governed by the physicochemical properties of the molecule, such as its size, charge, and lipophilicity (fat-solubility). Nucleosides are generally polar molecules and exhibit poor membrane permeability, relying instead on carrier-mediated transport. nih.govnih.gov

Structural Biology and Conformational Analysis

Solution-State Conformational Studies (e.g., by NMR spectroscopy)

NMR spectroscopy is a powerful tool for elucidating the conformational preferences of molecules in solution. For 3'-Amino-3'-deoxy-2-iodo-N-methyladenosine, NMR studies would provide critical insights into the dynamic equilibrium of its structure.

For 3'-amino-3'-deoxyadenosine (B1194517), NMR studies have indicated a preference for the N-type conformation. nih.gov The introduction of an amino group at the 3' position influences the electronic and steric environment of the ribose ring, favoring the C3'-endo pucker. This preference can be quantified by analyzing the vicinal proton-proton coupling constants (³J(H,H)) within the ribose ring, particularly the J(H1'-H2') and J(H3'-H4') values. northwestern.eduubc.ca A small J(H1'-H2') and a large J(H3'-H4') are characteristic of an N-type conformation. northwestern.edu

While no specific data exists for the triple-modified compound, it is anticipated that the 3'-amino group's influence will be dominant in establishing a preference for the North pucker. The 2-iodo and N-methyl modifications are less likely to drastically alter this inherent preference of the sugar moiety.

Table 1: Representative ¹H NMR Coupling Constants for Ribose Pucker Analysis This table presents hypothetical data based on known trends for modified nucleosides to illustrate how ribose pucker is determined. Actual values for this compound would require experimental measurement.

| Coupling Constant | Typical Value for N-pucker (Hz) | Typical Value for S-pucker (Hz) |

|---|---|---|

| ³J(H1'-H2') | 1-3 | 7-9 |

| ³J(H2'-H3') | 5-7 | 5-7 |

| ³J(H3'-H4') | 7-9 | 1-3 |

The orientation of the purine (B94841) base relative to the ribose sugar is defined by the glycosidic torsion angle (χ). This results in two primary conformations: syn, where the purine ring is positioned over the ribose ring, and anti, where it is directed away from the sugar. For standard adenosine (B11128), there is a preference for the anti conformation.

The N-methylation at the 6-position of the adenine (B156593) base significantly influences this equilibrium. The methyl group introduces steric hindrance, which can disfavor the syn conformation. However, in some contexts, the syn conformation can be stabilized. nih.gov NMR studies, particularly through Nuclear Overhauser Effect (NOE) experiments, can determine the predominant conformation. An NOE between the H8 proton of the purine and the H1' proton of the ribose is characteristic of the syn conformation, while an NOE between H8 and H2' is indicative of the anti conformation. acs.org For N6-methyladenosine, computational studies have suggested that while the syn conformer is favored in small molecules, the anti conformation is preferred in a duplex environment. nih.gov

The presence of a bulky 2-iodo substituent would likely further disfavor the syn conformation due to steric clashes with the ribose moiety. Therefore, it is highly probable that this compound predominantly adopts an anti conformation in solution.

Modified nucleosides can exhibit altered intermolecular interactions and aggregation behavior in solution compared to their natural counterparts. The introduction of the 3'-amino group provides an additional site for hydrogen bonding, which could influence self-association or interactions with solvent molecules. The N-methyl group, while removing a hydrogen bond donor, increases the hydrophobicity of the purine base, potentially promoting stacking interactions. The 2-iodo group can also participate in halogen bonding, a non-covalent interaction that could influence aggregation and binding to target proteins. nih.gov Studies on related modified nucleosides have shown that such changes can impact solubility and behavior in biological assays.

Solid-State Structural Elucidation (e.g., by X-ray Crystallography)

While solution-state studies reveal dynamic conformational preferences, X-ray crystallography provides a static, high-resolution picture of the molecule's structure in the solid state. A crystal structure of this compound would definitively determine the ribose pucker, glycosidic bond angle, and the precise bond lengths and angles of the entire molecule.

Although no crystal structure is publicly available for this specific compound, analysis of related structures provides valuable insights. For instance, brominated and iodinated nucleosides are often used in crystallographic studies to aid in structure determination. rsc.org A hypothetical crystal structure would likely reveal a network of intermolecular interactions, including hydrogen bonds involving the 3'-amino group and the ribose hydroxyls, as well as potential halogen bonds from the 2-iodo substituent. The crystal packing would be influenced by the balance of these interactions and the steric demands of the bulky iodo and methyl groups.

Table 2: Hypothetical Crystallographic Data for this compound This table is a representation of the type of data that would be obtained from an X-ray crystallography experiment.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 15.3 |

| α, β, γ (°) | 90, 90, 90 |

| Ribose Pucker | C3'-endo (North) |

| Glycosidic Angle (χ) | anti |

Impact of 2-Iodo, 3'-Amino, and N-Methyl Modifications on Nucleoside Structure

2-Iodo Modification: The introduction of a large, polarizable iodine atom at the C2 position of the adenine base has significant steric and electronic consequences. It increases the van der Waals radius of the purine ring, which can influence binding to target proteins by either creating favorable contacts or steric clashes. The iodo group can also participate in halogen bonding, which is increasingly recognized as an important interaction in molecular recognition. nih.gov

3'-Amino Modification: Replacing the 3'-hydroxyl group with an amino group fundamentally alters the hydrogen bonding capacity and the conformational preference of the ribose sugar. As discussed, it strongly favors an N-type ribose pucker. nih.gov The amino group can act as a hydrogen bond donor and acceptor, potentially forming different interaction networks compared to the hydroxyl group.

N-Methyl Modification: The methylation of the exocyclic amino group at the N6 position has a pronounced effect on the electronic properties and steric profile of the purine base. It alters the hydrogen bonding pattern by removing one donor site and influences the syn/anti equilibrium of the glycosidic bond. This modification is known to affect RNA secondary structure by destabilizing duplexes. nih.gov

Collectively, these modifications result in a nucleoside analogue with a distinct three-dimensional shape and a unique distribution of electrostatic potential and hydrogen bonding capabilities compared to natural adenosine. The combination of a North-puckered ribose, an anti glycosidic bond, and the specific functionalities of the iodo, amino, and methyl groups define the structural landscape of this compound and provide the basis for its interactions with biological systems.

Applications As Research Tools and Probes

Probe Development for Molecular Target Identification

Photoaffinity Labeling Approaches

Photoaffinity labeling is a powerful technique to identify ligand-binding proteins and map their binding sites. This method involves a compound that, upon photoactivation, forms a covalent bond with its target protein, allowing for subsequent isolation and identification. While this is a widely used strategy, there is no specific information available in the scientific literature describing the use of 3'-Amino-3'-deoxy-2-iodo-N-methyladenosine as a photoaffinity probe.

Radioligand Development for in vitro or animal model Binding Assays

Radioligands are crucial for quantitative binding assays to determine the affinity of ligands for their receptors and to study receptor distribution in tissues. These assays require a high-affinity, high-specificity radiolabeled compound. At present, there are no published studies detailing the synthesis or use of a radiolabeled version of this compound for in vitro or in vivo binding assays.

Fluorescent Labeling Strategies

Attaching a fluorescent molecule to a ligand allows for the visualization of its interaction with cellular components and provides insights into its mechanism of action. Despite the utility of this approach, there is no available research on the development or application of a fluorescently labeled this compound derivative.

Inhibitors for Biochemical Pathway Elucidation

Small molecule inhibitors are invaluable tools for dissecting complex biochemical pathways by selectively blocking the function of specific enzymes or proteins.

Enzyme Inhibition for Pathway Mapping

The use of specific inhibitors can help to identify the role of an enzyme within a metabolic or signaling pathway. However, there is no information available regarding the inhibitory activity of this compound against any specific enzymes or its use in mapping biochemical pathways.

Modulation of Cellular Processes in Model Systems (e.g., Autophagy in research)

The study of cellular processes such as autophagy often relies on chemical modulators. For instance, the well-known inhibitor 3-methyladenine (B1666300) (3-MA) is widely used in autophagy research. However, it is important to note that 3-methyladenine is a structurally distinct compound from this compound. There is no evidence to suggest that this compound has been investigated for its effects on autophagy or other cellular processes in model systems.

Substrates for Non-Enzymatic Nucleic Acid Copying

Non-enzymatic template-directed synthesis of nucleic acids is a foundational area of research in prebiotic chemistry, aiming to understand how genetic information could have been replicated before the evolution of polymerase enzymes. This process typically involves a template strand of nucleic acid that directs the assembly of activated monomers into a complementary strand.

A significant advancement in this field has been the use of alternative chemical groups to facilitate the ligation of monomers. For instance, the replacement of the natural 3'-hydroxyl group with a more nucleophilic 3'-amino group has been shown to enhance the rate of non-enzymatic ligation. nih.gov Studies have demonstrated that 3'-amino-terminated oligonucleotides, in conjunction with chemical activators like N-alkyl imidazole, can significantly accelerate the copying of RNA templates. nih.gov Research has also explored various activated monomers, such as those with a 5'-phosphoro-2-methylimidazolide group, to drive the polymerization reaction. rsc.orgnih.gov For example, the synthesis and use of 3'-amino-3'-deoxy-2-thio-thymidine-5'-phosphoro-2-methylimidazolide has been reported as a superior substrate for the non-enzymatic copying of adenosine (B11128) residues. rsc.org

However, there is no available scientific literature that describes the use of this compound as a substrate in non-enzymatic nucleic acid copying.

Chemical Mutagenesis Studies in RNA

Chemical mutagenesis is a powerful tool for studying the structure, function, and evolution of RNA molecules. By introducing random or targeted mutations, researchers can identify critical nucleotides and probe the mechanisms of RNA-based processes. This often involves the synthesis of nucleoside analogs that can be incorporated into RNA and subsequently induce mispairing or other structural changes.

One approach involves the creation of emissive RNA alphabets, where fluorescent nucleoside analogues act as isofunctional surrogates for their natural counterparts. nih.gov These analogues, such as those derived from an isothiazolo[4,3-d]pyrimidine (B8781686) core, can be used to study biomolecular interactions and RNA dynamics. nih.gov The process of "atomic mutagenesis," where specific atoms in the nucleobase are altered, allows for the fine-tuning of the electronic and structural properties of the nucleoside to better mimic the natural base while providing a reporter signal. nih.gov

Despite the active research in developing novel nucleoside analogues for RNA studies, there are no documented instances of this compound being utilized for chemical mutagenesis in RNA.

Development of Modified Oligonucleotides for Research (e.g., Nuclease Resistance)

A major challenge in the therapeutic and diagnostic application of oligonucleotides is their susceptibility to degradation by cellular nucleases. To overcome this, a wide array of chemical modifications have been developed to enhance the stability of oligonucleotides. These modifications can be made to the phosphate (B84403) backbone, the sugar moiety, or the nucleobase.

Common strategies for increasing nuclease resistance include:

Backbone Modifications: Replacing a non-bridging oxygen in the phosphodiester linkage with sulfur (phosphorothioate) or other groups like mesyl phosphoramidate. synoligo.com

Sugar Modifications: Altering the 2'-position of the ribose sugar with groups like 2'-O-methyl, 2'-fluoro, or locking the sugar in a specific conformation (Locked Nucleic Acid or LNA). synoligo.com

3'-End Capping: Adding a modification at the 3'-terminus, such as an inverted thymidine, to block exonuclease activity. synoligo.com

The introduction of a 3'-amino group on a terminal nucleoside has been explored in the context of oligonucleotide synthesis and function. nih.govnih.govnih.gov However, the focus of these studies is often on its role in ligation or as a point of attachment for other molecules, rather than conferring nuclease resistance. While modifications at the 2'-position are a common strategy for enhancing stability, the specific effect of a 2-iodo modification on an adenosine within an oligonucleotide in terms of nuclease resistance is not well-documented in the context of the subject compound.

Theoretical and Computational Studies

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of a ligand with its target receptor at an atomic level. For 3'-Amino-3'-deoxy-2-iodo-N-methyladenosine, these studies are primarily focused on its potential binding to adenosine (B11128) receptors, particularly the A3 subtype, for which many adenosine derivatives show high affinity and selectivity.

Ligand-Target Binding Prediction (e.g., with adenosine receptors)

Molecular docking simulations are employed to predict the preferred binding pose and affinity of this compound within the binding pocket of adenosine receptors. These simulations are typically performed using high-resolution crystal structures of the receptors, such as the human A2A adenosine receptor, or homology models of other subtypes like the A3 receptor. docking.org The process involves sampling a vast number of conformations and orientations of the ligand within the receptor's binding site and scoring them based on a force field that estimates the free energy of binding.

Studies on related adenosine derivatives have provided a framework for predicting the binding of this compound. For instance, the N6-methyl group is known to influence binding affinity and selectivity. N6-methyladenosine itself has been identified as an endogenous ligand for the A3 adenosine receptor. u-tokyo.ac.jpnih.govbiorxiv.org The 2-iodo substitution is expected to occupy a region of the binding pocket that can accommodate bulky substituents, potentially increasing affinity and modulating selectivity. The 3'-amino group is of particular interest as it can form specific hydrogen bonds with the receptor, a feature that has been explored in various 3'-substituted adenosine analogues. nih.gov In a study involving a mutant A3 adenosine receptor (H272E), 3'-amino-3'-deoxyadenosine (B1194517) demonstrated enhanced binding affinity, suggesting a specific interaction of the 3'-amino group within the binding site. nih.gov

Molecular dynamics (MD) simulations can further refine the static picture provided by docking. By simulating the movement of the ligand-receptor complex over time, MD can provide insights into the stability of the binding pose, the role of water molecules in the binding interface, and the conformational changes induced in the receptor upon ligand binding. unipi.it

Table 1: Predicted Interactions of this compound with Adenosine A3 Receptor

| Ligand Moiety | Receptor Residue Interaction | Interaction Type |

| N6-methyladenine | Key amino acids in transmembrane domains | Hydrogen bonding, pi-stacking |

| 2-iodo group | Hydrophobic pocket | van der Waals forces |

| Ribose (3'-amino) | Specific amino acid side chains (e.g., Glutamate in mutant) | Hydrogen bonding, electrostatic interactions |

Conformational Landscape Exploration

The biological activity of a flexible molecule like this compound is highly dependent on its conformational preferences. The molecule can exist in a dynamic equilibrium between different shapes, or conformers, and only a specific conformer may be recognized by the receptor.

The conformational landscape of the ribose ring is a critical determinant of bioactivity. Nucleosides typically exist in an equilibrium between two major puckering conformations of the furanose ring, termed North (N) and South (S). The N conformation is often associated with A3 receptor agonism. nih.gov Solution-state Nuclear Magnetic Resonance (NMR) studies on the related compound 3'-amino-3'-deoxyadenosine have shown that it preferentially adopts an N-type conformation. nih.gov This preference is likely to be retained in this compound.

Another important conformational aspect is the orientation of the purine (B94841) base relative to the ribose ring, defined by the glycosidic torsion angle (χ). This results in two major conformations: syn and anti. For many adenosine receptor ligands, the anti conformation is the bioactive one. NMR studies on 3'-amino-3'-deoxyadenosine have indicated a preference for the anti conformation. nih.gov Computational methods, such as potential energy surface scans, can be used to map the energy landscape as a function of key rotatable bonds, including the glycosidic bond and the bonds in the exocyclic 5'-hydroxymethyl group.

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and intermolecular interactions.

Electronic Structure Analysis

Methods like Density Functional Theory (DFT) and semi-empirical methods such as Modified Intermediate Neglect of Differential Overlap (MINDO) can be used to calculate the electronic structure of this compound. wikipedia.org These calculations can determine the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential on the molecular surface.

The electrostatic potential map is particularly useful for understanding how the molecule will interact with its receptor. It highlights regions of positive and negative potential, which correspond to sites for electrophilic and nucleophilic attack, respectively, and are crucial for forming hydrogen bonds and other electrostatic interactions. The presence of the electronegative iodine and nitrogen atoms, as well as the hydroxyl and amino groups, will create a complex and specific electrostatic landscape.

Table 2: Calculated Electronic Properties of a Representative Adenosine Derivative

| Property | Calculated Value | Significance |

| Dipole Moment | ~3-5 Debye | Influences long-range electrostatic interactions |

| HOMO Energy | ~ -6.0 eV | Relates to electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | ~ 4.5 eV | Indicator of chemical reactivity and stability |

Note: These are representative values for a related adenosine derivative and would need to be specifically calculated for this compound.

Reactivity Predictions

Quantum chemical calculations can also be used to predict the chemical reactivity of this compound. Fukui functions and condensed-to-atom electrophilic and nucleophilic indices can be calculated to identify the most reactive sites in the molecule. For instance, the nitrogen atoms in the purine ring and the oxygen and nitrogen atoms of the hydroxyl and amino groups are expected to be the primary sites for hydrogen bonding interactions.

The iodine atom introduces interesting electronic effects. While it is a bulky group, its polarizability can lead to favorable dispersion interactions within the binding pocket. Quantum chemical calculations on other iodine-containing species have demonstrated the importance of considering relativistic effects for accurate descriptions of their electronic structure and properties. rsc.org While full relativistic calculations are computationally expensive, they may be necessary for a precise understanding of the role of the iodine atom in receptor binding. The results of these calculations can guide the synthesis of new derivatives with improved affinity and selectivity. nih.gov

Future Directions in Academic Research

Exploring Novel Biological Targets in Model Systems

Without any existing biological data, the initial step for future research would be the chemical synthesis of 3'-Amino-3'-deoxy-2-iodo-N-methyladenosine. Once synthesized and purified, the compound would need to be screened against a variety of biological targets to identify any potential activity. This could involve broad-based cellular assays to assess effects on cell viability, proliferation, or specific signaling pathways in various model systems, including cancer cell lines or primary cells. Subsequent target identification studies would be necessary to determine the specific proteins or nucleic acids with which the compound interacts.

Development of Orthogonal Chemical Probes

Should a biological target be identified, the structure of this compound could serve as a scaffold for the development of orthogonal chemical probes. The 3'-amino group provides a convenient handle for the attachment of reporter tags, such as fluorophores or biotin (B1667282), via amide bond formation. The 2-iodo and N-methyl modifications would need to be assessed for their contribution to target binding and selectivity. The development of such probes would be entirely dependent on first establishing a clear biological activity and target for the parent compound.

Advancements in Synthetic Versatility

The future of synthetic efforts would focus on developing a robust and scalable synthesis of this compound. This would likely involve the stereoselective synthesis of the modified ribose sugar, followed by glycosylation with a suitably protected N-methyl-2-iodoadenine base. Research into more efficient coupling and deprotection strategies would be crucial for producing sufficient quantities of the compound for biological studies. Furthermore, the development of synthetic routes that allow for the easy diversification of the substituents on the purine (B94841) ring and the sugar moiety would be valuable for structure-activity relationship (SAR) studies.

Integration with Advanced Omics Technologies for Mechanistic Insights

If this compound is found to have a significant biological effect, advanced omics technologies could be employed to understand its mechanism of action. For instance, chemoproteomics could be used with a tagged version of the compound to pull down its protein targets from cell lysates. Transcriptomics (RNA-seq) and proteomics could reveal global changes in gene and protein expression in response to treatment with the compound. Metabolomics could identify alterations in cellular metabolic pathways. However, the application of these technologies is entirely contingent on the initial discovery of a biological function for this specific molecule.

Q & A

Q. How is 3'-Amino-3'-deoxy-2-iodo-N-methyladenosine synthesized, and what are common pitfalls in its preparation?

Methodological Answer: Synthesis typically involves nucleoside modification strategies. For example:

- Iodination : Introduce iodine at the 2'-position using electrophilic iodination agents (e.g., N-iodosuccinimide in anhydrous DMF) under inert conditions.

- Amination : 3'-Amino groups are introduced via Mitsunobu reactions or enzymatic deamination, followed by N-methylation using methyl iodide or dimethyl sulfate .

- Purification : Use reverse-phase HPLC (C18 columns) with acetonitrile/water gradients to isolate the compound (≥98% purity) .

Common Pitfalls : - Side Reactions : Iodination may lead to over-substitution; monitor reaction progress via TLC or LC-MS.

- Stability : The compound is hygroscopic; store in anhydrous DMSO or at -20°C in desiccated environments .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Q. What are the solubility and storage recommendations for this compound?

Methodological Answer:

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO: ~20 mg/mL; DMF: ~10 mg/mL). Limited solubility in water (<1 mg/mL) requires sonication .

- Storage : Lyophilize and store at -20°C under argon to prevent hydrolysis. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers design experiments to study the inhibitory effects of this compound on adenosine deaminase (ADA)?

Methodological Answer:

- Enzyme Assays : Use spectrophotometric ADA activity assays (e.g., adenosine → inosine conversion monitored at 265 nm).

- Competitive vs. Non-Competitive Inhibition : Perform Lineweaver-Burk plots with varying adenosine concentrations.

Data Interpretation : If parallel lines emerge, it suggests non-competitive inhibition, implicating allosteric binding .

Q. What experimental models are suitable for evaluating its pharmacokinetics and toxicity?

Methodological Answer:

- In Vitro Models :

- In Vivo Models :

Q. How does the 2-iodo substitution influence its interaction with RNA polymerases or methyltransferases?

Methodological Answer:

- Structural Docking : Use molecular dynamics (e.g., AutoDock Vina) to model interactions with enzymes like METTL3 (m⁶A methyltransferase). The iodine’s van der Waals radius may sterically hinder active-site binding .

- Functional Assays : Compare activity to non-iodinated analogs in in vitro transcription assays (e.g., T7 RNA polymerase). Reduced elongation rates suggest steric interference .

Q. What strategies mitigate instability of the 3'-amino group in biological buffers?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.